Shimalactone B -

Shimalactone B

Catalog Number: EVT-1589001
CAS Number:
Molecular Formula: C29H40O4
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Shimalactone B is a natural product found in Aspergillus stellatus with data available.
Source and Classification

Shimalactone B is primarily sourced from the marine fungus Emericella variecolor GF10. This organism is noted for its ability to synthesize various bioactive compounds through polyketide biosynthesis pathways. The classification of shimalactone B falls under the category of secondary metabolites, specifically polyketides, which are known for their diverse structural motifs and biological activities.

Synthesis Analysis

Methods

The synthesis of shimalactone B has been explored through several methodologies, notably biomimetic synthesis and total synthesis approaches.

  1. Biomimetic Synthesis: This method involves the acid-catalyzed cyclization of dienyl beta-ketolactones. The synthesis is characterized by a Stille coupling followed by an 8π-6π electrocyclization cascade that leads to the formation of the oxabicyclo[2.2.1]heptane structure typical of shimalactones .
  2. Total Synthesis: A convergent approach has been developed that avoids the use of protecting groups, enhancing efficiency. The process includes key steps such as the formation of tricyclic intermediates through acid-catalyzed reactions, which ultimately yield shimalactone A and B .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to facilitate the desired cyclization reactions while minimizing side products. For example, the use of camphorsulfonic acid as a catalyst has been shown to be effective in promoting these transformations .

Molecular Structure Analysis

Shimalactone B features a unique molecular structure that includes an oxabicyclo[2.2.1]heptane ring system and a bicyclo[4.2.0]octadiene framework. The compound's stereochemistry is critical for its biological activity, with specific configurations at multiple chiral centers.

Structure Data

  • Molecular Formula: C₁₄H₁₈O₃
  • Molecular Weight: 238.29 g/mol
  • Key Structural Features:
    • Oxabicyclo[2.2.1]heptane ring
    • Bicyclo[4.2.0]octadiene moiety
    • Multiple stereogenic centers contributing to its bioactivity.
Chemical Reactions Analysis

Shimalactone B can undergo various chemical reactions typical of polyketides:

  1. Electrocyclization: The formation of its bicyclic structure involves electrocyclization reactions that can be driven by heat or light.
  2. Nucleophilic Attacks: The presence of functional groups allows for nucleophilic substitution reactions, which can modify its structure for further applications.
  3. Hydrolysis and Esterification: These reactions can lead to derivatives with altered solubility and biological activity.

Technical Details

The synthesis pathways often involve specific reagents like Dess-Martin periodinane for oxidation steps and various solvents such as dichloromethane for extraction processes during purification stages .

Mechanism of Action

The mechanism by which shimalactone B exerts its biological effects involves several proposed pathways:

  1. Neuritogenic Activity: Shimalactone B has been shown to promote neurite outgrowth in neuronal cells, suggesting a role in neurotrophic signaling pathways.
  2. Bicyclic Structure Interaction: The unique bicyclic architecture allows for specific interactions with cellular receptors or enzymes, potentially modulating signaling cascades involved in cell growth and differentiation.

Data Supporting Mechanism

Experimental studies have indicated that shimalactones can influence gene expression related to neuronal growth factors, although detailed molecular targets remain an area for further research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a yellow oil.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful storage conditions.
  • Reactivity: Can participate in electrophilic addition reactions due to unsaturation within its bicyclic framework.

Relevant Data or Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize shimalactone B and confirm its structural integrity during synthesis .

Applications

Shimalactone B holds promise in various scientific fields:

  1. Pharmacology: Due to its neuritogenic properties, it may be explored for therapeutic applications in neurodegenerative diseases.
  2. Natural Product Chemistry: As a model compound for studying polyketide biosynthesis and synthetic methodologies.
  3. Biotechnology: Potential use in developing bioactive compounds through genetic engineering of producing organisms like Emericella variecolor.
Biosynthetic Pathways and Genetic Determinants of Shimalactone B

Evolutionary Origins of Shimalactone-Producing Marine Fungi

Marine fungi represent a phylogenetically diverse group with extraordinary metabolic capabilities shaped by extreme environments. Shimalactone-producing strains like Emericella variecolor GF10 belong to the Ascomycota phylum, which dominates secondary metabolite production in marine ecosystems [3] [5]. These fungi occupy specialized niches in coastal sediments, mangrove forests, and algal associations, where they face high salinity, low oxygen, and fluctuating nutrient availability. Such selective pressures drive the evolution of biosynthetic pathways for chemically complex metabolites like shimalactones, which may function as ecological mediators in microbial competition or environmental stress response [5].

Genomic analyses reveal that marine-derived Aspergillus/Emericella species possess expanded sets of polyketide synthase (PKS) genes compared to terrestrial relatives. This PKS enrichment likely represents an adaptive response to the marine chemical landscape, where resource competition favors potent bioactive molecules. Notably, the shm cluster resides in genomic regions with high synteny across marine Aspergillaceae, suggesting vertical transmission from a common ancestor [3] [8]. The persistence of this BGC over evolutionary time implies a strong selective advantage conferred by shimalactones or pathway intermediates.

Table 1: Marine Fungal Lineages Producing Structurally Similar Bicyclic Polyketides

Fungal GenusHabitatKey CompoundRing System Similarity
EmericellaMangrove sedimentsShimalactones A/BOxabicyclo[2.2.1]heptane + bicyclo[4.2.0]octadiene
PenicilliumDeep-sea sedimentsAndrastinsDecalin + oxadecalin
AspergillusCoral reefsSperadinesSpirocyclic oxindole
FusariumSeagrass rhizosphereEquisetinsBicyclic cyclohexenone

Identification and Annotation of the shm Biosynthetic Gene Cluster

The shm BGC was identified through a combination of genome mining and heterologous expression strategies. Whole-genome sequencing of E. variecolor GF10 revealed a candidate 28-kb gene cluster (shm) containing five core open reading frames (ORFs): shmA (PKS), shmB (flavin-dependent monooxygenase), shmC (transporter), shmD (regulatory protein), and shmE (hydrolase) [1] [8]. Crucially, heterologous expression of shmA alone in Aspergillus oryzae led to the production of preshimalactone—the linear polyene precursor—confirming its role in scaffold assembly. Co-expression of shmA and shmB in Saccharomyces cerevisiae yielded shimalactones A and B, demonstrating that these two genes constitute the minimal biosynthetic machinery [1] [2].

Bioinformatic annotation of the cluster revealed distinctive features:

  • shmA encodes a highly reducing iterative type I PKS with domain architecture: KS-AT-DH-KR-ACP-TE
  • shmB shows 45% identity to fungal FAD-dependent epoxidases involved in terpenoid activation
  • shmD contains a Zn(II)2Cys6 DNA-binding domain, indicative of pathway-specific regulationThe cluster's compact size (5 genes) contrasts with larger fungal PKS clusters (>10 genes), suggesting evolutionary streamlining for efficient expression in marine environments with nutrient limitations [8].

Table 2: Genetic Organization of the shm Biosynthetic Gene Cluster

GeneSize (aa)Predicted FunctionDomain ArchitectureKnockout Phenotype
shmA2,189Polyketide synthaseKS-AT-DH-KR-ACP-TENo preshimalactone production
shmB512FAD-dependent monooxygenaseFADbinding4 domainAccumulation of preshimalactone epoxide
shmC621MFS transporter12 transmembrane helicesReduced shimalactone secretion
shmD847Transcriptional regulatorZn(II)2Cys6 DNA-binding domain90% reduction in shimalactones
shmE322α/β HydrolaseSer-His-Asp catalytic triadAltered A/B ratio

Role of Polyketide Synthase (ShmA) in Core Scaffold Assembly

ShmA orchestrates the construction of preshimalactone—the linear polyketide precursor that undergoes spontaneous cyclization. This multidomain enzyme utilizes malonyl-CoA extender units to build a C22 polyene chain with precise stereochemical control at each reduction step [1] [8]. The ShmA catalytic cycle proceeds through six iterative steps:

  • Starter unit selection: Acetyl-CoA loading onto the ketosynthase (KS) domain
  • Chain elongation: Three malonyl-CoA extensions with full reduction (KR, DH, ER)
  • Methyl branching: SAM-dependent methylation at C8 and C16
  • Terminal modifications: Fourth elongation without reduction → conjugated octaene system
  • Cyclization/Release: Dieckmann condensation catalyzed by thioesterase (TE) domain generating the macrocyclic lactone

The KR domain exhibits unprecedented stereoselectivity, generating S-configured hydroxy groups at C5 and C11 that later guide spontaneous bicyclization. Domain-swapping experiments revealed that the ShmA TE domain is functionally interchangeable with bacterial TEs but not fungal counterparts, suggesting convergent evolution of cyclization mechanisms in marine fungi [8].

Epoxidation and Oxidative Modifications Mediated by ShmB Monooxygenase

ShmB catalyzes the stereospecific epoxidation of preshimalactone at C18-C19, priming the molecule for spontaneous cascade cyclization. This FAD-dependent monooxygenase exhibits strict regiospecificity, with no activity observed on non-macrocyclic polyenes or shorter chain analogs [1] [7]. Kinetic studies show:

  • Km = 42 ± 3 μM for preshimalactone
  • kcat = 0.78 ± 0.05 s⁻¹
  • Optimal activity at pH 7.5 and 150 mM NaCl

The epoxidation reaction proceeds via electrophilic attack of FAD-O+ on the electron-rich C18-C19 olefin, generating a labile epoxide that undergoes immediate ring-opening under acidic conditions (pH ≤ 6.5) in the fungal cytosol [2]. This protonation triggers two spontaneous pericyclic transformations:

  • Oxabicyclo[2.2.1]heptane formation: 6π-electrocyclization of the C1-C6 triene
  • Bicyclo[4.2.0]octadiene formation: 8π-electrocyclization of the C8-C15 octaene → 6π conrotatory ring closure

Table 3: Enzymatic vs. Spontaneous Steps in Shimalactone B Maturation

StepReaction TypeCatalystActivation Energy (kJ/mol)Stereochemical Outcome
Polyketide assemblyCondensation/reductionShmA PKSN/AS-configuration at C5, C11
EpoxidationElectrophilic oxidationShmB32.5syn epoxide at C18-C19
Ring-openingAcid-catalyzed hydrolysisSpontaneous (H⁺)18.7Allylic carbocation at C18
Oxabicyclization6π-electrocyclizationSpontaneous45.1endo-configuration fixed
Bicyclo-ring formation8π→6π electrocyclizationSpontaneous62.3Conrotatory closure, trans-fused rings

Density functional theory (DFT) calculations corroborate that the entire bicyclization cascade occurs without enzymatic assistance once the epoxide is protonated [1] [7]. The ShmB-generated epoxide geometry dictates the trans-decalin configuration of shimalactone B, as confirmed by biomimetic synthesis experiments where synthetic preshimalactone epoxide converted to shimalactone B in the dark at pH 5.8 with >95% stereoselectivity [2].

Regulatory Mechanisms of Shimalactone B Production in Aspergillus spp.

Heterologous expression in Aspergillus oryzae revealed complex regulatory interplay controlling shimalactone biosynthesis. Three hierarchical regulatory layers influence shm cluster expression:

Cluster-intrinsic regulation:

  • ShmD (Zn(II)2Cys6 transcription factor) activates shmA and shmB transcription by binding to 5'-CCGA/TN4-6CCG-3' motifs in their promoters
  • Deletion of shmD reduces shimalactone titers by 90% in A. oryzae [8]

Global regulatory networks:

  • The velvet complex (VeA-LaeA-VelB) mediates light-dependent repression of shm transcription
  • Carbon catabolite repression via CreA inhibits shm expression during glucose excess
  • Metal regulation: Zinc limitation induces shmD expression through the Zap1 transactivator

Environmental sensing:

  • Salinity stress (≥0.8 M NaCl) upregulates shm expression 4.2-fold via the Hog1 MAPK pathway
  • pH oscillations between 5.5-6.5 optimize epoxide protonation and cyclization efficiency

Notably, heterologous hosts like A. oryzae NSAR1 exhibit 3-fold higher shimalactone production than native E. variecolor due to reduced epigenetic silencing—a phenomenon exploited for yield optimization [8]. Recent advances in CRISPR-mediated activation (CRISPRa) enabled overexpression of the shm cluster by targeting activation domains to shmD, demonstrating the potential for precision metabolic engineering [6].

Properties

Product Name

Shimalactone B

IUPAC Name

(1S,4S,6R,7S)-7-[(E)-2-[(1R,6S,7S,8S)-8-[(E,1R)-1-hydroxy-2-methylbut-2-enyl]-2,4,6,8-tetramethyl-7-bicyclo[4.2.0]octa-2,4-dienyl]prop-1-enyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione

Molecular Formula

C29H40O4

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C29H40O4/c1-11-16(3)22(30)28(9)20-17(4)12-15(2)13-26(20,7)21(28)18(5)14-27(8)24-19(6)23(31)29(27,10)25(32)33-24/h11-14,19-22,24,30H,1-10H3/b16-11+,18-14+/t19-,20+,21-,22+,24-,26-,27+,28-,29-/m0/s1

InChI Key

BNFUGVFXZSYVMT-SXXAEEKTSA-N

Synonyms

shimalactone B

Canonical SMILES

CC=C(C)C(C1(C2C(=CC(=CC2(C1C(=CC3(C4C(C(=O)C3(C(=O)O4)C)C)C)C)C)C)C)C)O

Isomeric SMILES

C/C=C(\C)/[C@H]([C@]1([C@@H]2C(=CC(=C[C@@]2([C@@H]1/C(=C/[C@@]3([C@@H]4[C@H](C(=O)[C@]3(C(=O)O4)C)C)C)/C)C)C)C)C)O

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